2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone
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Overview
Description
2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H4BrClF2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone typically involves the bromination of 1-(4-chloro-2,5-difluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone is used in scientific research for its role as an intermediate in the synthesis of various biologically active compounds. It is utilized in the development of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of different derivatives. These reactions are facilitated by the electron-withdrawing effects of the halogen atoms, which enhance the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,5-difluorophenyl)ethanone
- 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone
- 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone
Uniqueness
2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone is unique due to the specific arrangement of halogen atoms on the phenyl ring. This arrangement influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and fluorine atoms provides a balance of electron-withdrawing effects, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H4BrClF2O |
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Molecular Weight |
269.47 g/mol |
IUPAC Name |
2-bromo-1-(4-chloro-2,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2H,3H2 |
InChI Key |
AQFXFDILOBIMAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)CBr |
Origin of Product |
United States |
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